molecular formula C17H17ClN2O4 B5863289 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate

Cat. No.: B5863289
M. Wt: 348.8 g/mol
InChI Key: LYDFLDHOGBAEKW-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of both methoxy and chloro substituents, which contribute to its distinct chemical properties.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-11-9-14(7-8-15(11)18)23-10-16(21)24-20-17(19)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDFLDHOGBAEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate typically involves a multi-step process. The initial step often includes the formation of the amino-(4-methoxyphenyl)methylidene intermediate, which is then reacted with 2-(4-chloro-3-methylphenoxy)acetic acid under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Triethylamine, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is unique due to its specific combination of methoxy and chloro substituents, which confer distinct chemical and biological properties. Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

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